molecular formula C27H30O17 B15141258 Myricetin-3-O-rutinoside

Myricetin-3-O-rutinoside

Cat. No.: B15141258
M. Wt: 626.5 g/mol
InChI Key: QCIILLDRJZPUDI-PHTGNFSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Myricetin-3-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, water, methanol, and toluene . These solvents are used in different proportions to achieve the desired reaction conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the rhamnosylation of myricetin results in the formation of this compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

QCIILLDRJZPUDI-PHTGNFSXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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